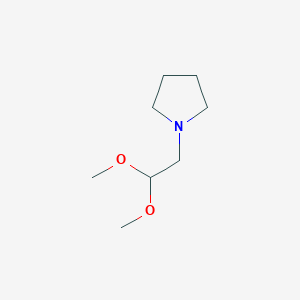
1-(2,2-Dimethoxyethyl)pyrrolidine
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)pyrrolidine is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,2-Dimethoxyethyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrolidine ring substituted with a dimethoxyethyl group. The molecular formula is with a molecular weight of approximately 155.25 g/mol. Its structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a ligand for certain neurotransmitter receptors, potentially influencing serotonergic and dopaminergic pathways.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antidepressant Activity : Some studies have shown that derivatives can enhance serotonin receptor activity, suggesting potential antidepressant properties.
- Neuroprotective Effects : There is evidence indicating that such compounds may protect neuronal cells from oxidative stress and apoptosis.
- Antitumor Activity : Research has highlighted the cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of a pyrrolidine derivative on serotonin receptors. It was found to significantly increase receptor binding affinity compared to control groups. This suggests that modifications in the pyrrolidine structure can enhance neuropharmacological activity .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including HeLa and A549. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| This compound | A549 | 20 | Mitochondrial pathway activation |
Comparative Analysis
Compared to other pyrrolidine derivatives, such as those with halogen substitutions or additional alkyl chains, this compound shows unique properties due to its methoxy groups which enhance solubility and receptor interaction.
Eigenschaften
IUPAC Name |
1-(2,2-dimethoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQXGQXFTHPBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















